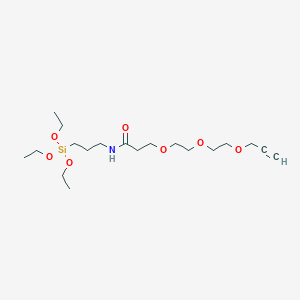
Propargyl-PEG3-triethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG3-triethoxysilane is a compound that consists of a triethoxysilane moiety and an alkyne group. It is commonly used for surface modifications and can participate in Click Chemistry reactions with azide-bearing compounds or biomolecules, with copper as a catalyst .
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-triethoxysilane is synthesized by reacting propargyl alcohol with polyethylene glycol (PEG) and triethoxysilane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of triethoxysilane .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions:
Click Chemistry Reactions: The alkyne group in Propargyl-PEG3-triethoxysilane can undergo Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Water or Moisture: Required for the hydrolysis of the triethoxysilane moiety.
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions.
Siloxane Networks: Formed from the hydrolysis and condensation of the triethoxysilane moiety.
科学研究应用
Propargyl-PEG3-triethoxysilane has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces of materials to introduce functional groups for further chemical reactions
Drug Delivery: Employed in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for various applications.
作用机制
The mechanism of action of Propargyl-PEG3-triethoxysilane involves its ability to undergo Click Chemistry reactions and hydrolysis. The alkyne group reacts with azide-bearing compounds to form stable triazole linkages, while the triethoxysilane moiety hydrolyzes to form silanol groups that can condense into siloxane bonds .
相似化合物的比较
Propargyl-PEG4-triethoxysilane: Similar structure but with an additional ethylene glycol unit.
3-Aminopropyltriethoxysilane: Contains an amino group instead of an alkyne group
Uniqueness: Propargyl-PEG3-triethoxysilane is unique due to its combination of a triethoxysilane moiety and an alkyne group, allowing it to participate in both surface modification and Click Chemistry reactions .
属性
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7Si/c1-5-12-22-14-16-24-17-15-23-13-10-19(21)20-11-9-18-28(25-6-2,26-7-3)27-8-4/h1H,6-18H2,2-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLXNJRZLPPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCC#C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














